molecular formula C18H14BrClO3 B5120420 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one

7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one

Cat. No. B5120420
M. Wt: 393.7 g/mol
InChI Key: NHHFMAKBIBYMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one, also known as BBr 3465, is a chemical compound that belongs to the class of chromone derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes, such as topoisomerase II and acetylcholinesterase. It has also been proposed that 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function in mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its potential use as a fluorescent probe for detecting metal ions, which can be useful in various analytical applications. Another advantage is its potential use as an anti-tumor and anti-inflammatory agent. However, one limitation of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to study its potential as an anti-tumor and anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 and its potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Synthesis Methods

7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 can be synthesized through a multi-step process involving the reaction of 7-hydroxy-6-chloro-4-ethyl-2H-chromen-2-one with 2-bromobenzyl bromide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465.

Scientific Research Applications

7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease. 7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one 3465 has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-6-chloro-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClO3/c1-2-11-7-18(21)23-16-9-17(15(20)8-13(11)16)22-10-12-5-3-4-6-14(12)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHFMAKBIBYMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one

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